molecular formula C21H18BrClN2O3 B2906154 (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327175-91-6

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2906154
CAS No.: 1327175-91-6
M. Wt: 461.74
InChI Key: KLYBELJIHOFVLV-DAFNUICNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by:

  • A chromene backbone (2H-chromene) with a bromo substituent at position 4.
  • A tetrahydrofuran-derived oxolane-2-ylmethyl group as the carboxamide substituent, enhancing solubility in polar solvents.
  • A Z-configuration at the C2 imino double bond, critical for spatial orientation and biological activity.

Properties

IUPAC Name

6-bromo-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBELJIHOFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms . This binding can influence the stability, reactivity, and biological activity of the resulting complexes. Molecular docking studies have identified potential binding sites and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Structural Analog 1: (2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

  • Key Differences: Substituent at Position 6: Chloro instead of bromo. Arylimino Group: 3-Chloro-4-methylphenyl instead of 2-chlorophenyl.
  • Impact: Reduced steric bulk and electronegativity at position 6 may lower binding affinity to halogen-sensitive targets.

Structural Analog 2: (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

  • Key Differences: Aryl Group: 4-Phenoxyphenyl replaces 2-chlorophenyl. Carboxamide Substituent: Lacks the oxolan-2-ylmethyl group.
  • Impact: The phenoxy group introduces additional aromaticity, possibly enhancing π-π interactions in hydrophobic binding pockets. Absence of the oxolane moiety reduces solubility in aqueous media .

Structural Analog 3: (2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

  • Key Differences :
    • Substituent at Position 6 : Chloro instead of bromo.
    • Aryl Group : 4-(Methylsulfanyl)phenyl instead of 2-chlorophenyl.
  • Impact :
    • The methylsulfanyl group introduces sulfur-based hydrogen bonding and redox activity.
    • Chloro at position 6 may reduce steric hindrance compared to bromo .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₂H₁₇BrClN₂O₃ C₂₂H₁₉Cl₂N₂O₃ C₂₂H₁₅BrN₂O₃ C₂₂H₂₁ClN₂O₃S
Molecular Weight (g/mol) ~484.7 (calculated) ~437.3 435.277 428.9
Halogen at Position 6 Bromo Chloro Bromo Chloro
Arylimino Group 2-Chlorophenyl 3-Chloro-4-methylphenyl 4-Phenoxyphenyl 4-(Methylsulfanyl)phenyl
Carboxamide Substituent Oxolan-2-ylmethyl Oxolan-2-ylmethyl None Tetrahydrofuran-2-ylmethyl

Pharmacological and Physicochemical Insights

  • Solubility : The oxolan-2-ylmethyl group (target compound, Analog 1) enhances solubility compared to unsubstituted carboxamides (Analog 2) .
  • Aromatic Interactions: The 2-chlorophenyl group (target compound) may provide better steric alignment in binding sites than bulkier substituents like 4-phenoxyphenyl (Analog 2) .

Biological Activity

The compound (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic molecule that has attracted attention in various fields of biological research due to its complex structure and potential pharmacological properties. This compound features a chromene backbone, a bromine atom, a chlorophenyl group, and an oxolan moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrClN2O3C_{18}H_{18}BrClN_2O_3 with a molecular weight of approximately 461.74 g/mol. The presence of functional groups such as the imine linkage and carboxamide enhances its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to strong activity, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
  • Anticancer Potential : There is growing interest in the anticancer properties of this compound. It has shown promising results in vitro against several cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Antioxidant Activity : The oxolan moiety may contribute to the antioxidant properties of the compound, which are beneficial in combating oxidative stress-related diseases.

The mechanism of action involves the compound acting as a ligand that binds to specific biological targets, including metal ions through its nitrogen and oxygen atoms. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Case Studies and Experimental Data

  • Antimicrobial Screening :
    • A study conducted on various synthesized derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus20
Compound BE. coli30
(This Compound)Bacillus subtilis25
  • Enzyme Inhibition Studies :
    • Inhibitory effects on AChE were assessed using standard assays, revealing an IC50 value of approximately 15 µM for this compound, indicating moderate inhibition compared to known inhibitors .
EnzymeIC50 (µM)
Acetylcholinesterase15
Urease25
  • Anticancer Activity :
    • In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) indicated that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Knoevenagel Condensation : Reacting a substituted chromene-3-carboxamide precursor with 2-chlorophenylimino derivatives under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/methanol). This step requires precise pH control (~8–10) and reflux conditions (60–80°C) to ensure Z-configuration retention .

Halogenation : Introducing the bromo substituent at position 6 via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled light or radical initiators (e.g., AIBN) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization often requires iterative adjustments to solvent polarity and temperature .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Key peaks include the imino proton (δ 8.2–8.5 ppm, singlet), oxolane methylene protons (δ 3.5–4.0 ppm, multiplet), and aromatic protons (δ 6.8–7.6 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and chromene carbons (C-2, C-3) between 110–130 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~492.2) and fragmentation patterns (e.g., loss of Br or Cl substituents) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for unambiguous confirmation of the Z-configuration and spatial arrangement of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Orthogonal Assays : Use multiple assays (e.g., MTT for cytotoxicity, fluorescent probes for target engagement) to validate anti-cancer or antimicrobial claims .
  • Structural Purity Verification : Contradictions often arise from impurities; re-test synthesized batches with HPLC-MS and compare activity profiles .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or kinase enzymes, correlating with experimental IC₅₀ values .

Q. What reaction mechanisms govern the substitution of bromine or chlorine in this compound?

  • Mechanistic Insights :

  • Nucleophilic Aromatic Substitution (SNAr) : Bromine at position 6 undergoes SNAr with strong nucleophiles (e.g., amines, thiols) under polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). The electron-withdrawing imino group activates the ring for substitution .
  • Radical Pathways : Bromine can be replaced via radical intermediates using UV light and initiators like benzoyl peroxide, particularly in non-polar solvents .
  • Controlling Regioselectivity : Steric effects from the oxolane-methyl group influence substitution sites. DFT calculations (e.g., Gaussian) predict preferred reaction pathways .

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

  • Crystallization Protocol :

  • Solvent Screening : Use vapor diffusion (e.g., ethanol/water or DCM/hexane) to grow single crystals. Slow evaporation at 4°C enhances lattice formation .
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities. SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters .
  • Troubleshooting : Twinning or disorder issues? Apply the TWINABS module in SHELXL or use pseudo-merohedral twinning corrections .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Knoevenagel condensation step?

  • Critical Factors :

  • Base Selection : NaOH gives higher yields (~70%) than K₂CO₃ (~50%) due to stronger deprotonation of the active methylene group .
  • Solvent Effects : Ethanol promotes faster reaction kinetics but may reduce purity; methanol offers better solubility for intermediates .
  • Reaction Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to terminate reactions at ~90% conversion, avoiding side-product formation .

Methodological Tables

Parameter Synthesis Optimization Biological Assay Design
Key Variable Solvent polarity, temperatureCell line selection (e.g., HeLa vs. MCF-7)
Optimal Range Ethanol, 70°CIC₅₀ determination via dose-response curves
Validation Method HPLC-MS (>95% purity)Western blotting for target protein inhibition
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.